molecular formula C28H24N4O3 B4540709 6-amino-4-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B4540709
M. Wt: 464.5 g/mol
InChI Key: TWJUCDGLLLXANF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar heterocyclic compounds typically involves multi-component reactions, which allow for the efficient construction of complex molecules from simpler precursors. For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives is often achieved through one-pot, multi-component reactions utilizing catalysts like ionic liquids or under catalyst-free conditions in aqueous media, which offer advantages such as high yields, mild conditions, and environmental friendliness (Nikalje et al., 2016). These methods demonstrate the versatility and efficiency of modern synthetic approaches to construct such complex molecules.

Molecular Structure Analysis

X-ray crystallography is a powerful tool used to determine the molecular and crystal structure of complex organic compounds. For compounds similar to the one , crystallography has revealed detailed structural information, including spatial arrangements and bond lengths, which are crucial for understanding the compound's chemical behavior and interaction capabilities (Ganapathy et al., 2015). Such analyses are vital for the further application and modification of these compounds in various scientific fields.

Chemical Reactions and Properties

Heterocyclic compounds like 6-amino-4-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergo a variety of chemical reactions, contributing to their wide range of applications. The reactions include nucleophilic substitutions, ring-closure reactions leading to the formation of different heterocycles, and reactions with various reagents to introduce or modify functional groups (Bassyouni et al., 2012). These reactions underline the chemical versatility and potential for further chemical modifications of these compounds.

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystalline structures, are influenced by their molecular structures. For instance, the presence of various substituents and functional groups affects their solubility in different solvents, melting points, and crystallization behavior, which are important for their practical applications and handling (Shestopalov et al., 2003).

Chemical Properties Analysis

The chemical properties of heterocyclic compounds, including reactivity, stability under different conditions, and interactions with other molecules, are key to their applications in synthesis and other fields. Studies often focus on understanding these properties through spectroscopic analysis, theoretical calculations, and reactivity studies, providing insights into their behavior in chemical reactions and potential applications (Halim et al., 2022).

properties

IUPAC Name

6-amino-4-[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3/c1-17-8-6-7-11-20(17)16-34-22-13-12-19(14-23(22)33-2)24-21(15-29)27(30)35-28-25(24)26(31-32-28)18-9-4-3-5-10-18/h3-14,24H,16,30H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJUCDGLLLXANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)C3C(=C(OC4=NNC(=C34)C5=CC=CC=C5)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-amino-4-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-amino-4-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 3
6-amino-4-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 4
6-amino-4-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 5
6-amino-4-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 6
6-amino-4-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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